1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea, or “CBDU” for short, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has become increasingly popular in recent years due to its ability to interact with a variety of biological systems, making it useful for a variety of applications.
Scientific Research Applications
CBDU has a variety of potential applications in scientific research. It has been used in studies of enzyme inhibitors, as well as in the development of new drugs and treatments for various diseases. It has also been used in the study of cellular metabolism and in the study of the effects of various compounds on the body. In addition, CBDU has been used in studies of the effects of various environmental pollutants on the human body.
Mechanism of Action
The exact mechanism of action of CBDU is not completely understood, but it is believed to interact with a variety of biological systems. It is known to interact with enzymes, receptors, and other proteins, as well as with lipid membranes. It is also believed to interact with DNA and RNA, and to have an effect on the expression of genes.
Biochemical and Physiological Effects
CBDU has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to have an effect on the expression of certain genes, which may be responsible for its effects on the body. In addition, it has been found to have an effect on the growth and development of cells, as well as on the metabolism of proteins and carbohydrates.
Advantages and Limitations for Lab Experiments
CBDU has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using CBDU is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, it is relatively non-toxic and has a low risk of causing any adverse effects. However, CBDU is not as stable as some other compounds, which may limit its usefulness in some experiments.
Future Directions
The potential applications of CBDU are still being explored, and there are a number of future directions that could be explored. One potential direction is to further explore its potential as an enzyme inhibitor, as this could have implications for the development of new drugs and treatments. Another potential direction is to explore its potential as an antioxidant, as this could have implications for the treatment of various diseases and conditions. In addition, further research could be done on its effects on the expression of genes and its effects on cellular metabolism. Finally, further research could be done to explore its potential as an environmental pollutant, as this could have implications for the health of humans and other living organisms.
Synthesis Methods
CBDU can be synthesized through a variety of methods, including the reaction of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea with an aldehyde in the presence of an acid catalyst. This reaction results in the formation of a 1,3-dioxolane ring, which is then converted to CBDU. Other methods of synthesis include the reaction of CBDU with a thiol in the presence of an acid catalyst and the reaction of CBDU with an alkene in the presence of a base catalyst.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(17-9-16(5-6-16)14-2-1-7-22-14)18-11-3-4-12-13(8-11)21-10-20-12/h1-4,7-8H,5-6,9-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHPCPMKSSSPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea |
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